molecular formula C12H17N3O3 B7889637 Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate

Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate

Cat. No.: B7889637
M. Wt: 251.28 g/mol
InChI Key: CQYZAFAVERQILX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate, also known by its CAS number 918967-52-9, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group linked to a phenyl ring that is further substituted with a hydroxycarbamimidoyl group. This unique structure contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including those involved in metabolic pathways and disease processes.
  • Protein Interaction : It may interact with specific proteins, altering their function and affecting cellular signaling pathways.

Antiparasitic Activity

Recent studies have indicated that derivatives of this compound exhibit promising antiparasitic properties, particularly against Trypanosoma brucei and Leishmania donovani. These findings suggest potential applications in treating diseases such as Chagas disease and leishmaniasis. The compound's ability to inhibit specific deacetylation processes in these parasites has been highlighted in research .

Neuroprotective Effects

In vitro studies have demonstrated that this compound may provide neuroprotective effects against amyloid-beta toxicity, which is significant in Alzheimer's disease research. The compound was shown to reduce oxidative stress markers and improve cell viability in astrocyte cultures exposed to amyloid-beta .

Case Studies and Experimental Findings

  • In Vitro Studies :
    • Cell Viability Assays : In experiments involving astrocytes treated with amyloid-beta, the compound improved cell viability significantly compared to untreated controls, indicating its protective role against neurotoxicity .
    • Enzyme Inhibition : The compound demonstrated inhibitory effects on β-secretase and acetylcholinesterase, key enzymes involved in Alzheimer’s pathology, with IC50 values suggesting moderate potency .
  • In Vivo Studies :
    • Animal Model Testing : In rodent models, the compound showed a reduction in inflammatory markers associated with neurodegeneration. However, the bioavailability issues limited its effectiveness compared to established treatments like galantamine .

Data Summary Table

Biological ActivityObservationsReference
AntiparasiticInhibits Trypanosoma brucei and Leishmania
NeuroprotectionReduces amyloid-beta toxicity; improves viability
Enzyme InhibitionModerate inhibition of β-secretase (IC50 = 15.4 nM)
Inflammation ReductionDecreased TNF-α levels in treated astrocytes

Properties

IUPAC Name

tert-butyl N-[4-(N'-hydroxycarbamimidoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)14-9-6-4-8(5-7-9)10(13)15-17/h4-7,17H,1-3H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYZAFAVERQILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At RT, 1.40 g (20.16 mmol, 2.2 eq.) of hydroxylammonium chloride and 2.81 ml (20.16 mmol, 2.2 eq.) of triethylamine were added to a solution of 2.0 g (9.16 mmol) of tert-butyl-(4-cyanophenyl)carbamate in 45 ml of ethanol. The reaction mixture was heated under reflux for 4 h and concentrated under reduced pressure. The residue was stirred with 100 ml of water at RT for 1 h. The reaction mixture was filtered and the filter cake was washed with water. The residue was dissolved in ethyl acetate. The aqueous phase that remained was separated off and the organic phase was dried (sodium sulphate), filtered and concentrated under reduced pressure. The crude product was used for the next step without purification. Yield: 2.10 g (purity 95%, 87% of theory)
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.81 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

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